5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine (DMPPT) is a heterocyclic compound composed of nitrogen, sulfur, and carbon atoms. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is a class of organic compounds with a wide range of applications in medicine, agriculture, and other areas. DMPPT is a promising compound due to its unique structure, which enables it to interact with various biological targets. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the potential future directions of DMPPT.
Scientific Research Applications
Synthesis and Biological Activity
Research has demonstrated efficient synthetic protocols for creating pyrazolo[1,5-a]pyrimidines and their derivatives, which have shown significant biological activities. For instance, studies have highlighted the regioselectivity of 1,3-dipolar cycloadditions leading to the synthesis of pyrazolo[1,5-a]pyrimidines with notable antimicrobial properties against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016). Furthermore, these compounds have been found to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, underscoring their potential in drug development and therapeutic applications.
Antitumor Properties
Several pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their in vitro antitumor activity. For example, compounds synthesized through various chemical reactions were tested against human cancer cell lines, revealing some derivatives with potent cytotoxic activities comparable to established chemotherapy drugs (El-Naggar, Hassan, Awad, & Mady, 2018). This highlights the potential of pyrazolo[1,5-a]pyrimidine scaffolds in the design of new anticancer agents.
Mechanism of Action
Pyrrolopyrazine derivatives
Pyrrolopyrazine is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Dimethylpyrrole derivatives
Dimethylpyrrole derivatives have been shown to enhance cell-specific productivity in certain contexts .
properties
IUPAC Name |
5,7-dimethyl-2-(3-pyrrol-1-ylthiophen-2-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-11-9-12(2)20-15(17-11)10-13(18-20)16-14(5-8-21-16)19-6-3-4-7-19/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNVTPWQXXHJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC(=NN12)C3=C(C=CS3)N4C=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-dimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine |
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